2-Azetidinone, 1-(4-nitrophenyl)- 2-Azetidinone, 1-(4-nitrophenyl)-
Brand Name: Vulcanchem
CAS No.: 19018-01-0
VCID: VC18792221
InChI: InChI=1S/C9H8N2O3/c12-9-5-6-10(9)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2
SMILES:
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol

2-Azetidinone, 1-(4-nitrophenyl)-

CAS No.: 19018-01-0

Cat. No.: VC18792221

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

2-Azetidinone, 1-(4-nitrophenyl)- - 19018-01-0

Specification

CAS No. 19018-01-0
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
IUPAC Name 1-(4-nitrophenyl)azetidin-2-one
Standard InChI InChI=1S/C9H8N2O3/c12-9-5-6-10(9)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2
Standard InChI Key WWQMWDHAFZVZPE-UHFFFAOYSA-N
Canonical SMILES C1CN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

1-(4-Nitrophenyl)-2-azetidinone (C₉H₁₀N₂O₂) has a molecular weight of 178.19 g/mol and is identified by PubChem CID 591718 . The IUPAC name derives from the azetidin-2-one core, with a 4-nitrophenyl group attached to the nitrogen atom. Key synonyms include 31947-44-1 and 1-(4-nitrophenyl)azetidine . The compound’s 2D structure features a planar β-lactam ring fused to an aromatic nitro group, while 3D conformational analyses reveal slight puckering in the azetidinone ring due to steric and electronic effects .

The nitro group at the para position introduces strong electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions. This polarization enhances the compound’s stability and reactivity in nucleophilic environments, a trait critical for its biological activity .

Synthetic Methodologies

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction remains the most widely used method for synthesizing 1-(4-nitrophenyl)-2-azetidinone derivatives. In this approach, a Schiff base (imine) reacts with a ketene generated in situ from acyl chlorides and triethylamine. For example, Sakarya et al. synthesized cis-2-azetidinones by reacting 4-nitrobenzaldehyde-derived imines with chloroacetyl chloride in dichloromethane at 0–5°C, achieving yields up to 75% . Excess triethylamine (7.4–15 eq) and acyl chloride (2.3–7 eq) were found to favor the formation of unexpected azet-2(1H)-ones as byproducts, necessitating careful stoichiometric control .

One-Pot Synthesis Using Diethyl Chlorophosphate

Zarei demonstrated a streamlined one-pot synthesis using diethyl chlorophosphate as a coupling agent . This method avoids isolating imine intermediates, combining amines, aldehydes, and carboxylic acids directly. For instance, reacting 4-nitroaniline with benzaldehyde and acetic acid in the presence of diethyl chlorophosphate yielded 1-(4-nitrophenyl)-3-acetoxy-4-phenyl-2-azetidinone at 85% efficiency . The protocol’s simplicity and high yield make it advantageous for large-scale production.

Table 1: Comparison of Synthetic Approaches

MethodReagentsConditionsYieldByproducts
Staudinger ReactionAcyl chloride, Et₃N0–5°C, dry DCM60–75%Azet-2(1H)-ones
One-Pot SynthesisDiethyl chlorophosphate, RCOOHReflux, 8–12 hrs80–85%Minimal

Structural and Spectroscopic Characterization

Infrared Spectroscopy

The β-lactam carbonyl stretch appears at 1744 cm⁻¹ in the IR spectrum, confirming the azetidinone ring’s presence . Additional peaks at 1520 cm⁻¹ and 1345 cm⁻¹ correspond to the nitro group’s asymmetric and symmetric stretching vibrations, respectively .

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra reveal distinct signals for the azetidinone ring protons. The C-3 proton resonates as a doublet at δ 3.8–4.2 ppm (J = 5.1 Hz), while the C-4 proton appears as a singlet at δ 5.1–5.3 ppm due to restricted rotation . The para-nitrophenyl group’s aromatic protons split into two doublets at δ 7.6–8.2 ppm (J = 8.7 Hz), characteristic of AA′XX′ coupling .

¹³C NMR data show the lactam carbonyl at δ 165–170 ppm, with the nitro-bearing carbon at δ 148 ppm . Quaternary carbons in the azetidinone ring appear between δ 60–70 ppm, confirming the sp³ hybridization of the nitrogen atom .

Mass Spectrometry

Electrospray ionization (ESI) mass spectra display a molecular ion peak at m/z 178.19 [M+H]⁺, consistent with the molecular formula C₉H₁₀N₂O₂ . Fragmentation patterns include loss of NO₂ (46 Da) and subsequent ring-opening reactions, providing insights into structural stability .

Pharmacological Properties

Antimicrobial Activity

1-(4-Nitrophenyl)-2-azetidinone derivatives exhibit broad-spectrum antimicrobial activity. Samadhiya et al. reported minimum inhibitory concentrations (MICs) of 12.5–25 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin (MIC = 50 μg/mL) . The nitro group enhances membrane penetration, while the β-lactam ring inhibits cell wall synthesis via penicillin-binding protein (PBP) antagonism .

β-Lactamase Resistance

The para-nitrophenyl substituent confers partial resistance to β-lactamase enzymes. Molecular docking studies suggest that the nitro group sterically hinders enzyme access to the lactam ring, reducing hydrolysis rates by 40–60% compared to unsubstituted analogs .

Anti-Inflammatory Activity

In vivo studies on albino rats demonstrated a 65–70% reduction in paw edema at 50 mg/kg doses, comparable to diclofenac . The mechanism likely involves suppression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), though detailed pathways remain under investigation.

Table 2: Biological Activity Profile

Activity TypeTest ModelEffective DoseEfficacyReference
AntibacterialS. aureus12.5 μg/mL90% inhibition
AntifungalC. albicans25 μg/mL75% inhibition
Anti-InflammatoryRat paw edema50 mg/kg65% reduction

Applications and Future Directions

1-(4-Nitrophenyl)-2-azetidinone serves as a precursor in synthesizing advanced β-lactam antibiotics, particularly penicillin and cephalosporin analogs . Its nitro group facilitates further functionalization via reduction to amines or coupling reactions, enabling drug diversification. Recent efforts focus on hybrid molecules combining azetidinones with quinolones or macrolides to combat multidrug-resistant pathogens .

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